The Atorvastatin Epoxy Tetrahydrofuran Impurity is a specified impurity of Atorvastatin Calcium []. Atorvastatin Calcium, an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, is commonly used to lower cholesterol levels []. Impurities like the epoxy tetrahydrofuran derivative are often generated during the synthesis or storage of Atorvastatin Calcium []. Monitoring these impurities is crucial to ensure the quality, safety, and efficacy of Atorvastatin-containing medications [].
Atorvastatin Epoxy Tetrahydrofuran Impurity is a significant analytical impurity associated with Atorvastatin Calcium, a widely prescribed medication used primarily for lowering cholesterol levels. This compound is crucial in pharmaceutical research and quality control, serving as a reference standard in analytical testing to detect and quantify impurities in drug formulations. It plays a vital role in ensuring the safety and efficacy of Atorvastatin by identifying and quantifying degradation products that may affect the drug's performance .
Atorvastatin Epoxy Tetrahydrofuran Impurity is derived from the oxidative degradation of Atorvastatin, which is an orally active inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis. The compound is classified under the Chemical Abstracts Service number 873950-19-7 and has a molecular formula of C26H24FNO5 with a molecular weight of 449.47 g/mol .
This impurity is categorized as an organic impurity, specifically a degradation product of Atorvastatin. According to guidelines from the International Conference on Harmonization, impurities like Atorvastatin Epoxy Tetrahydrofuran are classified based on their origin—whether they arise during synthesis or storage—and their potential impact on drug quality .
The synthesis of Atorvastatin Epoxy Tetrahydrofuran Impurity typically involves the epoxidation of Atorvastatin using an epoxidizing agent. Common methods include:
In industrial settings, the production methods mirror laboratory synthesis but are scaled up. Stringent quality control measures are implemented to ensure product purity and consistency. High-purity reagents are essential, along with advanced analytical techniques like high-performance liquid chromatography for monitoring the synthesis process .
Atorvastatin Epoxy Tetrahydrofuran Impurity features a complex bicyclic structure characterized by an epoxy group. The structure can be represented by its molecular formula, C26H24FNO5, which indicates the presence of various functional groups including hydroxyl and amide functionalities.
Atorvastatin Epoxy Tetrahydrofuran Impurity can undergo several types of chemical reactions:
Common reagents used for these reactions include:
The products formed depend on specific reaction conditions and reagents used .
Atorvastatin Epoxy Tetrahydrofuran Impurity interacts with biological systems primarily through its effects on enzymes involved in lipid metabolism. It is known to interact with HMG-CoA reductase similarly to Atorvastatin itself, potentially leading to inhibition of this enzyme's activity.
The biochemical properties of this impurity suggest that it may influence cellular signaling pathways and gene expression related to lipid metabolism. For instance, it has been observed to decrease apoptosis in myocardial cells by modulating stress response pathways .
Atorvastatin Epoxy Tetrahydrofuran Impurity typically appears as a solid powder at room temperature, requiring specific storage conditions to maintain stability:
The compound exhibits solubility in organic solvents but limited solubility in water. Its stability is influenced by environmental factors such as temperature and light exposure.
The impurity's stability profile indicates that it can degrade under certain conditions, necessitating rigorous quality control during pharmaceutical formulation processes .
Atorvastatin Epoxy Tetrahydrofuran Impurity has several applications across different scientific fields:
This compound plays a critical role in maintaining the integrity and efficacy of cholesterol-lowering therapies by ensuring that impurities are identified and quantified effectively .
The Atorvastatin Epoxy Tetrahydrofuran Impurity is a defined oxidative degradation product of the blockbuster statin drug atorvastatin calcium. Its systematic IUPAC name is 4-(4-Fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide, reflecting its complex polycyclic architecture [1] [7] [8]. This impurity is cataloged under CAS RN 873950-19-7 and possesses the molecular formula C₂₆H₂₄FNO₅, corresponding to a precise molecular weight of 449.47 g/mol [1] [2] [5]. The structural framework incorporates a fused bicyclic system featuring both epoxy and tetrahydrofuran rings, formed through oxidative processes during storage or manufacturing. This impurity is formally recognized in pharmacopeial standards as a controlled analytical reference material for quality testing, designated as an official Pharmaceutical Analytical Impurity (PAI) [5].
Table 1: Molecular Identity Profile
Characteristic | Specification |
---|---|
IUPAC Name | 4-(4-Fluorophenyl)-2,4-dihydroxy-2-(1-methylethyl)-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide |
CAS Registry Number | 873950-19-7 |
Molecular Formula | C₂₆H₂₄FNO₅ |
Exact Mass | 449.1639 g/mol |
SMILES | O=C(C12C(C(C)C)(O)OC(O)(c3ccc(F)cc3)C1(C4=CC=CC=C4)O2)NC5=CC=CC=C5 |
InChI Key | UIRAVZFRXBMFGB-UHFFFAOYSA-N |
Advanced spectroscopic techniques provide definitive evidence for the impurity's structural assignment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals diagnostic signals corresponding to its bicyclic scaffold: ¹H-NMR displays characteristic singlets for the epoxy methine protons (δ 3.8–4.2 ppm) and the isopropyl methyl groups (δ 1.0–1.2 ppm), while ¹³C-NMR confirms quaternary carbons of the fused ring system at δ 80–90 ppm and the carbonyl carbon at δ 175 ppm [7] [8].
Fourier-Transform Infrared (FTIR) spectroscopy identifies key functional groups through absorption bands at 3320 cm⁻¹ (O-H/N-H stretch), 1705 cm⁻¹ (amide C=O), 1600 cm⁻¹ (aromatic C=C), and 1220 cm⁻¹ (C-O-C ether linkage) [8]. The epoxy ring vibration appears as a distinct peak near 880 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion at m/z 449.1639 [M]⁺, with principal fragments arising from sequential losses of isopropyl radical (•C₃H₇, m/z 392), water (m/z 374), and fluorophenyl moiety (m/z 253) [7] [8]. The orthogonal analytical dataset collectively validates the formation of the epoxy-tetrahydrofuran bicycle from the parent atorvastatin molecule.
The impurity features a dense bicyclo[3.1.0]hexane core with three contiguous stereocenters, introducing significant stereochemical complexity. The epoxy bridge imposes rigid conformational constraints, while the tetrahydrofuran ring adopts a puckered conformation [7] [8]. X-ray diffraction studies of single crystals reveal a compact orthorhombic lattice with intermolecular hydrogen bonding between the carboxamide NH and adjacent hydroxyl groups, stabilizing the crystal packing [5] [7].
This compound displays limited polymorphism due to its high functional group density, though it exhibits sensitivity to thermal stress. Storage requires stringent -20°C conditions to prevent further degradation, with shipping mandated under cold chain protocols [5] [7]. The stereospecific formation pathway suggests this impurity exists as a single diastereomer derived from specific oxidation of atorvastatin’s dihydropyran ring, though absolute configuration studies remain ongoing.
Fundamental structural differences distinguish this impurity from the parent drug:
Table 2: Structural and Property Comparison with Atorvastatin Calcium
Property | Atorvastatin Epoxy Tetrahydrofuran Impurity | Atorvastatin Calcium |
---|---|---|
Core Structure | Bicyclo[3.1.0]hexane with epoxy-tetrahydrofuran | Dihydropyrole-heptanoic acid chain |
Molecular Weight | 449.47 g/mol | 1155.34 g/mol (trihydrate salt) |
Key Functional Groups | Epoxide, tetrahydrofuran, tertiary alcohol | Pyrrole, isopropyl carboxylate, dihydroxyl heptanoic acid |
Aromatic Systems | Three phenyl rings | Two phenyl rings (fluorophenyl, phenylamide) |
LogP (Calculated) | 3.65 | 4.06 |
Hydrogen Bonding | 3 donors, 5 acceptors | 4 donors, 8 acceptors |
The oxidative cyclization that generates this impurity eliminates atorvastatin’s pharmacophore – the critical HMG-CoA reductase-binding heptanoic acid chain – rendering it therapeutically inert [3] [9]. Chromatographic analyses demonstrate significantly higher hydrophobicity than the parent drug (logP 3.65 vs. 4.06), leading to longer retention times in reversed-phase HPLC methods [7] [8]. This property difference enables precise monitoring and control during pharmaceutical analysis.
Table 3: Reference Standards for Analytical Characterization
Supplier | Catalog Number | Pack Size | Price Range |
---|---|---|---|
Santa Cruz Biotechnology | sc-503155 | 0.5 mg | $430.00 |
MedChemExpress | HY-136185 | 10–100 mg | Quote-based |
USP | 1A00800 | 25 mg | $3,050.00 |
LGC Standards | TRC-A791860 | Variable | Quote-based |
Formal compound names mentioned:
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0